1-(2,5-difluorophenyl)-4-(3,4-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-difluorophenyl)-4-(3,4-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-difluorophenyl)-4-(3,4-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor is 2,5-difluorophenyl azide, and the alkyne precursor is 3,4-dimethylbenzenesulfonyl acetylene.
Cycloaddition Reaction: The cycloaddition reaction is carried out under mild conditions, typically in the presence of a copper(I) catalyst, such as copper(I) iodide, and a base, such as triethylamine. The reaction is usually performed in an organic solvent, such as dimethylformamide, at room temperature.
Purification: The resulting product is purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-difluorophenyl)-4-(3,4-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents, such as lithium aluminum hydride or sodium borohydride, to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide, in an organic solvent, such as dichloromethane.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding sulfides.
Substitution: New compounds with different nucleophilic groups replacing the difluorophenyl group.
Scientific Research Applications
1-(2,5-difluorophenyl)-4-(3,4-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-triazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Chemical Biology: The compound is used as a chemical probe to study biological processes and pathways. Its ability to selectively bind to specific proteins or enzymes makes it a valuable tool for understanding cellular mechanisms.
Material Science: The compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties and stability.
Mechanism of Action
The mechanism of action of 1-(2,5-difluorophenyl)-4-(3,4-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-difluorophenyl)-4-(phenylsulfonyl)-5-methyl-1H-1,2,3-triazole: Similar structure but lacks the dimethyl groups on the benzenesulfonyl moiety.
1-(2,5-difluorophenyl)-4-(methylsulfonyl)-5-methyl-1H-1,2,3-triazole: Similar structure but has a methylsulfonyl group instead of the dimethylbenzenesulfonyl group.
Uniqueness
1-(2,5-difluorophenyl)-4-(3,4-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-triazole is unique due to the presence of both difluorophenyl and dimethylbenzenesulfonyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its stability, reactivity, and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-4-(3,4-dimethylphenyl)sulfonyl-5-methyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2S/c1-10-4-6-14(8-11(10)2)25(23,24)17-12(3)22(21-20-17)16-9-13(18)5-7-15(16)19/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKJCPNHIGAXPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)F)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.